molecular formula C9H10ClNS B1284990 Benzo[b]thiophen-2-ylmethanamine hydrochloride CAS No. 247570-04-3

Benzo[b]thiophen-2-ylmethanamine hydrochloride

Cat. No.: B1284990
CAS No.: 247570-04-3
M. Wt: 199.70 g/mol
InChI Key: DGXQRMAGSLCKHT-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-ylmethanamine hydrochloride is an organic compound with the molecular formula C9H9NS·HCl It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Properties

CAS No.

247570-04-3

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

1-benzothiophen-2-ylmethylazanium;chloride

InChI

InChI=1S/C9H9NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H

InChI Key

DGXQRMAGSLCKHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)CN.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C[NH3+].[Cl-]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-ylmethanamine hydrochloride typically involves the reaction of benzothiophene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Benzo[b]thiophen-2-ylmethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Another thiophene derivative with similar chemical properties.

    Benzothiophene: The parent compound of Benzo[b]thiophen-2-ylmethanamine hydrochloride.

    Thiophene: A simpler heterocyclic compound containing sulfur.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-2-ylmethanamine hydrochloride
Reactant of Route 2
Benzo[b]thiophen-2-ylmethanamine hydrochloride

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